N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine

Description

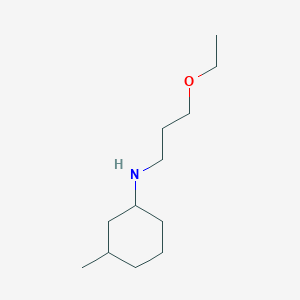

N-(3-Ethoxypropyl)-3-methylcyclohexan-1-amine is a secondary amine characterized by a cyclohexane ring substituted with a methyl group at position 3 and an ethoxypropyl chain attached to the nitrogen atom. Its molecular formula is C₁₃H₂₇NO, with a molecular weight of 213.36 g/mol.

Properties

Molecular Formula |

C12H25NO |

|---|---|

Molecular Weight |

199.33 g/mol |

IUPAC Name |

N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine |

InChI |

InChI=1S/C12H25NO/c1-3-14-9-5-8-13-12-7-4-6-11(2)10-12/h11-13H,3-10H2,1-2H3 |

InChI Key |

AOYSOGYUEVGEOI-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCNC1CCCC(C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine typically involves the reaction of 3-methylcyclohexanone with 3-ethoxypropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.

Major Products

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine exerts its effects depends on its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Methoxypropyl)-3-methylcyclohexan-1-amine

- Molecular Formula: C₁₁H₂₃NO

- Molecular Weight : 185.31 g/mol

- CAS No.: 55611-91-1

- Key Differences: The methoxy (-OCH₃) group replaces the ethoxy (-OCH₂CH₃) in the propyl side chain, reducing steric bulk and hydrophobicity. Lower molecular weight (185.31 vs. 213.36) may improve aqueous solubility. No direct biological activity data is available, but structurally analogous compounds (e.g., poly(N-alkoxyalkylacrylamides)) exhibit temperature-responsive behavior in aqueous solutions .

Table 1: Physicochemical Comparison

N-(3-Ethoxypropyl)-4-ethylcyclohexan-1-amine

- Molecular Formula: C₁₄H₂₉NO

- Molecular Weight : 227.39 g/mol

- Key Differences: Substitution of the methyl group at position 3 with an ethyl group at position 4 on the cyclohexane ring. No synthesis or bioactivity data is publicly available .

Table 2: Structural Impact of Cyclohexane Substitution

| Compound | Substituent Position | Substituent Group | Molecular Weight |

|---|---|---|---|

| This compound | 3 | Methyl | 213.36 g/mol |

| N-(3-Ethoxypropyl)-4-ethylcyclohexan-1-amine | 4 | Ethyl | 227.39 g/mol |

Bicyclic Analogs: 3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonane

- Molecular Formula : C₁₆H₃₀N₂O

- Molecular Weight : 266.43 g/mol

- Synthesis yields reach 42–85% after column chromatography . Forms stable complexes with β-cyclodextrin (e.g., 1:1 molar ratio), improving solubility for pharmaceutical applications .

Biological Activity

N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine is a compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. Its unique structure, characterized by an ethoxypropyl chain and a cyclohexane ring, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound can be represented as , indicating the presence of an amine functional group and a cyclohexane structure. The compound's structural features contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Neurotransmitter Receptor Interaction :

- Compounds with amine groups often interact with neurotransmitter receptors, potentially influencing neurological pathways. Studies suggest that this compound may exhibit affinity towards certain receptors, which could have implications for neurological health.

-

Antimicrobial Properties :

- Initial investigations indicate that this compound may possess antimicrobial activity, making it a candidate for further research in the development of antimicrobial agents.

- Potential Therapeutic Applications :

Table 1: Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(3-propoxypropyl)-2-methylcyclohexan-1-amine | C13H27N | Propoxy group instead of ethoxy |

| N-(4-methoxybutyl)-2-methylcyclohexan-1-amine | C13H27N | Methoxy group; potential different activity |

| N-(3-isopropyl)-2-methylcyclohexan-1-amine | C13H27N | Isopropyl substituent; alters steric properties |

This table highlights how variations in substituents can influence the chemical behavior and biological activity of related compounds.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into potential mechanisms of action:

- Neuropharmacological Studies :

-

Antimicrobial Testing :

- Comparative studies have demonstrated that compounds with similar amine functionalities exhibit varying degrees of antimicrobial effectiveness against common pathogens. The specific activity of this compound remains to be fully elucidated but suggests promising avenues for further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.